Aroxybutynin

Muscarinic Receptor Pharmacology Enantioselectivity In Vitro Pharmacology

Aroxybutynin, the pharmacologically active (R)-enantiomer of oxybutynin, drives antimuscarinic activity with 12- to 88-fold greater potency than (S)-oxybutynin across M1-M3 subtypes. Substituting racemic oxybutynin introduces variable off-target effects from the inactive (S)-isomer, undermining assay consistency. This enantiopure compound ensures precise M3 receptor blockade (Ki=0.14 nM) for OSA and neurogenic bladder research. Supported by Phase 3 trial data (MARIPOSA/SynAIRgy) showing 47-56% AHI reduction in combination therapy. Choose aroxybutynin for reproducible receptor binding and cleaner therapeutic window delineation.

Molecular Formula C22H31NO3
Molecular Weight 357.5 g/mol
CAS No. 119618-21-2
Cat. No. B039979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAroxybutynin
CAS119618-21-2
Molecular FormulaC22H31NO3
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
InChIInChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1
InChIKeyXIQVNETUBQGFHX-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aroxybutynin (CAS 119618-21-2): The (R)-Enantiomer of Oxybutynin as a Potent Muscarinic Antagonist


Aroxybutynin (R)-Oxybutynin is the pharmacologically active R-enantiomer of the racemic muscarinic antagonist oxybutynin, responsible for the majority of its antimuscarinic activity [1]. It exhibits high affinity for M3 muscarinic receptors (Ki = 0.14 nM) and moderate to low affinity for M1, M2, M4, and M5 subtypes [2]. Aroxybutynin is investigated both as a stand-alone antimuscarinic and in combination with atomoxetine (AD109) for the treatment of overactive bladder and obstructive sleep apnea (OSA).

Why Aroxybutynin Cannot Be Substituted with Racemic Oxybutynin or (S)-Oxybutynin


Substituting aroxybutynin with racemic oxybutynin or (S)-oxybutynin introduces significant pharmacological variability. (R)-Oxybutynin exhibits 12- to 88-fold greater potency than (S)-oxybutynin across M1-M3 receptor subtypes, and the therapeutic and side effect profile of racemic oxybutynin is driven almost entirely by the (R)-enantiomer [1]. The presence of the inactive (S)-isomer in racemic oxybutynin can contribute to off-target effects and variable pharmacokinetics, undermining the consistency and safety profile of research and clinical applications. Therefore, for studies requiring precise muscarinic modulation with minimized interference, aroxybutynin provides a superior enantiopure option.

Quantitative Comparative Evidence for Aroxybutynin Versus Racemic Oxybutynin and Placebo


Enantiomeric Potency: (R)-Oxybutynin is Up to 88-Fold More Potent than (S)-Oxybutynin at Muscarinic Receptors

In vitro functional studies using isolated rabbit vas deferens (M1), guinea pig atria (M2), and guinea pig bladder strips (M3) demonstrate that (R)-oxybutynin (aroxybutynin) is significantly more potent than its (S)-enantiomer. The isomeric ratio [(S)-OXY/(R)-OXY] ranged from 12 to 88 across these receptor subtypes, confirming that antimuscarinic activity resides predominantly in the (R)-enantiomer [1]. (R)-Oxybutynin and racemic oxybutynin were equipotent, indicating that the racemate's activity is driven by the (R)-form.

Muscarinic Receptor Pharmacology Enantioselectivity In Vitro Pharmacology

In Vivo Functional Selectivity: (R)-Oxybutynin Shows Similar Therapeutic Efficacy with Potentially Lower Ocular and Salivary Side Effects

In guinea pig models, the (R)-enantiomer of oxybutynin was 21-fold more potent than (S)-oxybutynin in inhibiting volume-induced bladder contractions, yet only 30-fold and 136-fold more potent for salivary secretion and mydriasis, respectively [1]. Notably, (R)-oxybutynin and racemic oxybutynin were equipotent for both bladder inhibition and for the side effects of mydriasis and salivation. This suggests that while (R)-oxybutynin is responsible for the therapeutic action, it does not exacerbate anticholinergic side effects compared to the racemate.

In Vivo Pharmacology Overactive Bladder Side Effect Profile

Superior Reduction in Apnea-Hypopnea Index (AHI) with Aroxybutynin + Atomoxetine vs Atomoxetine Alone or Placebo

In the Phase 2 MARIPOSA trial, the combination of aroxybutynin 2.5 mg and atomoxetine 75 mg (AD109) reduced the apnea-hypopnea index (AHI4) by 47.1% from baseline, significantly greater than the 38.8% reduction achieved with atomoxetine 75 mg alone (P < 0.01 vs placebo) [1]. Placebo treatment resulted in a negligible change (from 20.1 to 16.3 events/h). This demonstrates that aroxybutynin contributes a clinically meaningful incremental benefit beyond norepinephrine reuptake inhibition alone.

Obstructive Sleep Apnea Clinical Trial AHI Reduction

Favorable Tolerability Profile: Lower Discontinuation Due to Adverse Events with AD109 vs Atomoxetine Alone

In the MARIPOSA trial, the rate of discontinuation due to adverse events was lower in the AD109 (aroxybutynin 2.5 mg + atomoxetine 75 mg) arm (12%) compared to the atomoxetine 75 mg alone arm (19%) [1]. This suggests that the addition of aroxybutynin to atomoxetine does not increase the burden of side effects and may improve overall tolerability. The most common adverse events across all groups were dry mouth, insomnia, and urinary hesitancy.

Safety Profile Adverse Events Clinical Trial

Phase 3 Confirmation: Sustained AHI Reduction with Aroxybutynin + Atomoxetine over 26 Weeks

The Phase 3 SynAIRgy trial confirmed the long-term efficacy of aroxybutynin 2.5 mg plus atomoxetine 75 mg (AD109) in 539 participants over 26 weeks. The AD109 arm experienced a median AHI4 reduction from 19.3 events/h at baseline to 10.6 events/h at week 26, whereas the placebo arm decreased only from 19.2 to 18.0 events/h, resulting in a 55.6% greater improvement in AHI4 with AD109 (P < 0.0001) [1]. This provides robust, reproducible evidence of aroxybutynin's contribution to sustained OSA improvement.

Phase 3 Clinical Trial OSA Long-term Efficacy

Optimal Application Scenarios for Aroxybutynin Based on Differentiated Evidence


Precision Muscarinic Receptor Pharmacology Studies

Due to its high enantiopurity and defined potency ratios (12- to 88-fold greater than (S)-oxybutynin), aroxybutynin is the preferred ligand for in vitro receptor binding assays and functional studies investigating M1-M3 subtype selectivity. The use of the pure (R)-enantiomer eliminates the confounding effects of the inactive (S)-isomer present in racemic oxybutynin, ensuring more accurate determination of Ki values and receptor kinetics [1].

Investigational Therapy for Obstructive Sleep Apnea (OSA)

As demonstrated in the MARIPOSA and SynAIRgy Phase 2 and 3 trials, aroxybutynin in combination with atomoxetine provides significant and sustained reduction in AHI. Researchers and clinical trial sponsors procuring aroxybutynin for OSA studies can expect a compound with robust efficacy data (47.1% to 55.6% AHI reduction) and a favorable safety profile (12% discontinuation rate) compared to atomoxetine alone (19%) [2][3]. This makes aroxybutynin a cornerstone of a novel pharmacotherapy class for OSA.

In Vivo Models of Overactive Bladder and Detrusor Overactivity

Given its high potency in inhibiting bladder contractions (21-fold over (S)-oxybutynin) and equipotency to racemic oxybutynin for this effect, aroxybutynin is an ideal tool compound for animal models of neurogenic bladder dysfunction. Its use can help dissect the contribution of M3 receptor blockade without the variable side effect profile introduced by the (S)-enantiomer, facilitating clearer interpretation of therapeutic windows [1].

Combination Drug Development for Sleep-Related Breathing Disorders

The synergistic effect observed when aroxybutynin is combined with norepinephrine reuptake inhibitors (e.g., atomoxetine) highlights its utility in exploring combinatorial pharmacotherapies for upper airway muscle hypotonia. Researchers can leverage the established safety and efficacy data of the AD109 combination to design new drug candidates targeting the neuromuscular pathophysiology of OSA [2][3].

Quote Request

Request a Quote for Aroxybutynin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.